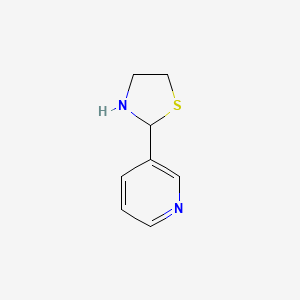

2-(3-Pyridyl)thiazolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-3-yl-1,3-thiazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S/c1-2-7(6-9-3-1)8-10-4-5-11-8/h1-3,6,8,10H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYGUEYUDFIZCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90990244 | |

| Record name | 3-(1,3-Thiazolidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90990244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700-93-6 | |

| Record name | Pyridine, 3-(2-thiazolidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1,3-Thiazolidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90990244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Conventional Synthetic Approaches to 2-(3-Pyridyl)thiazolidine

Traditional methods for forming the thiazolidine (B150603) ring are well-established in organic chemistry, primarily relying on the reaction between a carbonyl compound and an aminothiol (B82208).

The most fundamental and widely used method for synthesizing 2-substituted thiazolidines is the condensation reaction between an aldehyde and a β-aminothiol. diva-portal.orgwikipedia.org In the specific case of 2-(3-Pyridyl)thiazolidine, this involves the reaction of 3-pyridinecarboxaldehyde (B140518) with an aminothiol such as L-cysteine or cysteamine (B1669678). wikipedia.orgresearchgate.netnih.gov

The reaction proceeds via the formation of an intermediate iminium ion from the aldehyde and the amine group of the aminothiol. This is followed by a rapid, intramolecular cyclization as the thiol group attacks the electrophilic carbon of the iminium ion, forming the five-membered thiazolidine ring. nih.gov This type of reaction is efficient and can often be performed under mild, physiological pH conditions. diva-portal.orgresearchgate.net The stability and formation kinetics of the thiazolidine ring have been systematically evaluated using NMR studies, which confirm that the reaction is fast and the resulting heterocycle is stable. diva-portal.orgresearchgate.net The reactivity of pyridoxal-5'-phosphate (PLP) with cysteine to form a thiazolidine adduct is a well-studied example of this transformation in biological systems. nih.gov

Table 1: Example of Condensation Reaction for a 2-(3-Pyridyl)thiazolidine Derivative

| Reactant 1 | Reactant 2 | Solvent | Catalyst/Base | Product Yield | Reference |

| 2-((6-(hydroxymethyl)pyridin-2-yl)methoxy)-5-methoxybenzaldehyde (TD-7) | L-cysteine | Ethanol (B145695) | Ethylenediamine (B42938) (EDA) | 40.9% | nih.gov |

Nucleophilic substitution is an integral part of the thiazolidine ring's formation during the condensation process. The key step, the intramolecular cyclization, is a nucleophilic substitution where the sulfur atom (thiol group) acts as the nucleophile. nih.gov It attacks the electrophilic carbon of the Schiff base (or iminium ion) intermediate that is formed between the aldehyde (3-pyridinecarboxaldehyde) and the amine.

A proposed mechanism suggests that a buffer, such as phosphate, can promote the reaction by stabilizing the carbocation formed during the process, which facilitates the cyclization by the amino nitrogen attacking the activated carbon. nih.gov Protic solvents can further enhance the formation of the thiazolidine ring by aiding in the removal of the water molecule produced during the initial imine formation. nih.gov While not always a separate step, this intramolecular nucleophilic attack is the crucial ring-closing event in the synthesis of the 2-(3-Pyridyl)thiazolidine core structure.

The synthesis of more complex or functionalized 2-(3-Pyridyl)thiazolidine derivatives often requires multi-step pathways. A primary example is the synthesis of prodrugs where the core aldehyde is first synthesized and then reacted to form the thiazolidine ring.

For instance, the synthesis of Pro-7, a thiazolidine prodrug of the antisickling agent TD-7, is achieved in two main stages nih.gov:

Synthesis of the Aldehyde Precursor : The starting material, 2-((6-(hydroxymethyl)pyridin-2-yl)methoxy)-5-methoxybenzaldehyde (TD-7), is synthesized first through previously established methods. nih.gov

Thiazolidine Ring Formation : The purified aldehyde is then subjected to a condensation reaction with L-cysteine in ethanol, using ethylenediamine as a base, to yield the final 2-(3-pyridyl)thiazolidine derivative. This ring-closure process introduces a new chiral center, resulting in a mixture of diastereomers. nih.gov

Such pathways allow for the construction of elaborate molecules where the pyridyl and thiazolidine moieties are part of a larger, functional molecular architecture.

Modern and Green Chemistry Approaches

One-pot synthesis involves carrying out multiple reaction steps in a single reactor without isolating intermediates. This approach offers significant advantages, including reduced solvent usage, lower costs, and shorter reaction times. Several one-pot methods have been developed for the synthesis of thiazolidine derivatives. cu.edu.egnih.govjournalijar.comresearchgate.net

An efficient one-pot, three-component approach has been devised to synthesize spiro[pyridine-thiazolidine] ring skeletons, demonstrating the power of this technique to create complex heterocyclic systems in a single operation. acs.org Another example involves the one-pot multicomponent reaction of an aldehyde, an amine, and thioglycolic acid, which can be catalyzed by L-proline in water, representing a notably green and energy-efficient protocol. researchgate.net These methods often feature high atom economy and simple workup procedures. nih.govresearchgate.net

Multicomponent reactions (MCRs) are a cornerstone of modern green chemistry, where three or more reactants are combined in a single step to form a product that incorporates portions of all the starting materials. nih.gov MCRs are highly valued for their ability to generate molecular complexity and structural diversity from simple, readily available substrates in an efficient and atom-economical manner. nih.govacs.org

The synthesis of thiazolidine and its derivatives is well-suited to MCR strategies. A typical MCR for a 2,3-disubstituted thiazolidin-4-one involves the one-pot reaction of an aldehyde, an amine, and a mercaptoacetic acid. nih.govresearchgate.net Pyridine-containing thiazolidinones have been synthesized using this approach, showing the applicability for creating structures related to 2-(3-Pyridyl)thiazolidine. nih.gov More complex MCRs, such as a five-component cascade reaction to produce highly functionalized thiazolo[3,2-a]pyridine derivatives, have also been successfully developed. scispace.comnih.govrsc.org These reactions proceed through a domino sequence of events, such as Knoevenagel condensation, Michael addition, and intramolecular cyclization, all occurring in the same pot. nih.govrsc.org

Table 2: Comparison of Modern Synthetic Strategies for Thiazolidine Derivatives

| Strategy | Key Features | Typical Components | Catalyst/Conditions | Reference |

| One-Pot Tandem/Spirocyclization | Transition metal-free, high chemoselectivity, creates novel polycyclic compounds. | Thiazole (B1198619) salts, aldehydes, enaminones. | Not specified (Transition metal-free). | acs.org |

| One-Pot Three-Component Synthesis | Environmentally benign, mild conditions, energy-efficient, uses water as solvent. | Aromatic aldehyde, aromatic amine, thioglycolic acid. | L-Proline / Water / Room Temperature. | researchgate.net |

| Five-Component Cascade Reaction | High regioselectivity, cascade one-pot methodology, creates highly functionalized fused rings. | Cyanoacetohydrazide, acetophenones, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, cysteamine hydrochloride. | Triethylamine (B128534) / Ethanol / Reflux. | nih.govrsc.org |

Catalytic Methodologies in Thiazolidine Synthesis

The formation of the thiazolidine ring, particularly when substituted with a pyridyl group, is often accomplished through catalyzed condensation reactions. These reactions typically involve the cyclization of an aldehyde (like 3-pyridinecarboxaldehyde) with a bifunctional aminothiol (such as cysteamine or cysteine). The choice of catalyst can significantly influence reaction efficiency, yield, and selectivity.

Acid-Catalyzed Reactions

Acid catalysis is a common strategy for promoting the formation of the imine intermediate, which is a key step in thiazolidine synthesis. Various protic and solid-supported acids have been employed. For instance, the synthesis of 2,3-disubstituted thiazolidin-4-ones can be achieved through a one-pot tandem condensation-cyclization of an aldehyde, an amine, and thioglycolic acid. The catalytic potential of several protic acids for this transformation has been evaluated, with their efficacy often enhanced by adsorption onto solid supports like silica (B1680970) gel. researchgate.net The order of catalytic potential for silica-supported acids is reported as HClO₄–SiO₂ > TfOH–SiO₂ > H₂SO₄–SiO₂. researchgate.net

In a specific example relevant to pyridyl-substituted thiazolidines, P. N. Shinde and colleagues reported the synthesis of spiro-[indole-thiazolidine] derivatives where a key step involves the cyclo-condensation with mercaptoacetic acid in the presence of anhydrous ZnCl₂, a Lewis acid. rsc.org Another approach involves refluxing an appropriate amine with an aldehyde in excess mercaptoacetic acid in toluene, where the acid acts as both reactant and catalyst. ekb.eg These general methodologies are applicable to the synthesis of 2-(3-Pyridyl)thiazolidine by utilizing 3-pyridinecarboxaldehyde as the aldehyde component.

Base-Catalyzed Transformations (e.g., DABCO, Et₃N)

Base catalysis provides an alternative and efficient route for thiazolidine synthesis, often proceeding under mild conditions. Organic bases like triethylamine (Et₃N) and 1,4-diazabicyclo[2.2.2]octane (DABCO) are frequently utilized.

Triethylamine (Et₃N) has been used as a catalyst in multi-component reactions to build fused thiazolo[3,2-a]pyridine structures. nih.gov For example, the synthesis of highly functionalized thiazolo[3,2-a]pyridines proceeds via a five-component cascade reaction where Et₃N is essential to liberate cysteamine from its hydrochloride salt, enabling it to participate in the subsequent cyclization sequence. nih.gov

DABCO is another effective catalyst. It has been shown to mediate the intramolecular cyclization of N-(propargylcarbamothioyl)amides to yield dihydrothiazol-2-ylamides in refluxing ethanol. beilstein-journals.org More recently, a DABCO-catalyzed protocol was developed for constructing 1,3-thiazolidine-2-thione scaffolds from carbon disulfide and α-tertiary propargylamines. acs.orgnih.gov The proposed mechanism involves a nucleophilic attack of the propargylamine (B41283) on carbon disulfide, followed by a DABCO-mediated proton transfer to yield a dithiocarbamate (B8719985) anion, which then undergoes intramolecular cyclization. acs.org While triethylamine was found to be unsuitable for this specific transformation, DBU could be used as an alternative catalyst for certain substrates. acs.orgnih.gov

| Catalyst | Reactants | Product Type | Reference |

| Et₃N | Cysteamine HCl, 1,1-bis(methylthio)-2-nitroethene, Isatin, Malononitrile | Thiazolo[3,2-a]pyridine-fused spirooxindoles | nih.gov |

| DABCO | α-Tertiary Propargylamines, Carbon Disulfide | Thiazolidine-2-thiones | acs.orgnih.gov |

| DABCO | N-(propargylcarbamothioyl)amides | Dihydrothiazol-2-ylamides | beilstein-journals.org |

Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers powerful tools for the synthesis of complex heterocyclic systems, including thiazolidines and their derivatives. Various metals, such as copper, palladium, and molybdenum, have been utilized.

A one-pot, multicomponent reaction catalyzed by copper has been reported for the synthesis of thiazolidin-2-imines. acs.org This reaction involves primary amines, ketones, terminal alkynes, and isothiocyanates. The use of CuCl₂ as a catalyst facilitates the formation of the thiazolidine ring. acs.org Density functional theory (DFT) calculations suggest that the copper(I)-catalyzed reaction proceeds chemo- and regioselectively towards the 5-exo-dig S-cyclized product. acs.org

Palladium-catalyzed reactions are also prominent. For instance, pyridyl bis(thiazoline) ligands have been used in palladium-catalyzed allylic substitution reactions. rsc.org Furthermore, molybdenum has been shown to catalyze the 5-exo-dig cyclization of N-propargylthiocarbamates to produce 2-phenoxy-substituted thiazolidines. beilstein-journals.org

Synthesis of Functionalized Derivatives and Analogs

Strategies for Carboxylation and Other Functional Group Introductions

A key functionalized derivative is 2-(3-Pyridyl)thiazolidine-4-carboxylic acid. The synthesis of this compound is typically achieved through the direct condensation of 3-pyridinecarboxaldehyde with cysteine, which provides the necessary carboxylic acid functionality at the 4-position of the resulting thiazolidine ring. ontosight.aiprepchem.com A common procedure involves heating a solution of pyridine-3-aldehyde and D-cysteine in aqueous ethanol under reflux. prepchem.com

Other functional groups can also be introduced onto the thiazolidine scaffold. For example, the nitrogen atom of the thiazolidine ring can be protected or functionalized. The synthesis of N-tert-butoxycarbonyl-2-(3-pyridyl)thiazolidine-4-carboxylic acid is accomplished by reacting 2-(3-pyridyl)thiazolidine-4-carboxylic acid with di-tert-butyl dicarbonate (B1257347) in the presence of a base like aqueous sodium hydroxide (B78521). prepchem.com Similarly, an acetyl group can be introduced at the nitrogen to form 3-Acetyl-2-pyridin-3-ylthiazolidine-4-carboxylic acid. ontosight.ai

| Derivative | Synthetic Precursors | Key Reagents/Conditions | Reference |

| 2-(3-Pyridyl)thiazolidine-4-carboxylic acid | 3-Pyridinecarboxaldehyde, D-Cysteine | Aqueous ethanol, reflux | prepchem.com |

| N-tert-butoxycarbonyl-2-(3-pyridyl)thiazolidine-4-carboxylic acid | 2-(3-Pyridyl)thiazolidine-4-carboxylic acid | Di-tert-butyl dicarbonate, 1N NaOH | prepchem.com |

| 3-Acetyl-2-pyridin-3-ylthiazolidine-4-carboxylic acid | Pyridine (B92270) derivative, Thiazolidine precursor | - | ontosight.ai |

Synthesis of Thiazolidine-2,4-dione Derivatives

Thiazolidine-2,4-diones are an important class of derivatives. The most common synthetic route to pyridyl-substituted thiazolidine-2,4-diones involves the Knoevenagel condensation of thiazolidine-2,4-dione with an appropriate pyridinecarboxaldehyde. nih.gov This reaction creates a double bond at the C5 position of the thiazolidine-2,4-dione ring.

The reaction conditions for the Knoevenagel condensation can be varied. Piperidine (B6355638) is often used as a basic catalyst, frequently in a solvent like toluene. nih.gov For example, 5-benzylidenethiazolidine-2,4-dione derivatives have been synthesized using this approach. tandfonline.com Alternatively, the condensation can be performed using sodium acetate (B1210297) in acetic acid. nih.gov Microwave-induced reactions in the presence of piperidine and acetic acid have also been reported to efficiently produce 5-ylidenethiazolidine-2,4-dione derivatives. rsc.org

Once the core 5-(pyridinylmethylene)thiazolidine-2,4-dione is formed, further modifications can be made. For instance, the nitrogen at position 3 of the thiazolidine-2,4-dione ring can be alkylated by first forming the potassium salt with potassium hydroxide and then reacting it with a suitable alkyl halide in a solvent like DMF. nih.gov

Synthesis of Thiazolidine-4-carboxamide Derivatives

The synthesis of 2-(3-pyridyl)thiazolidine-4-carboxamide derivatives is a key area of research, with a notable focus on creating analogues with potential pharmacological activity. A common strategy involves the coupling of a 2-(3-pyridyl)thiazolidine-4-carboxylic acid core with various amines.

A significant example is the synthesis of platelet-activating factor (PAF) antagonists like YM461 and YM264. pharm.or.jpnih.govpharm.or.jpjst.go.jp The general synthetic route commences with the reaction of L-cysteine with 3-pyridinecarboxaldehyde to form 2-(3-pyridyl)thiazolidine-4-carboxylic acid. This intermediate is then activated, often using coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or ethyl chloroformate, and subsequently reacted with a desired amine to form the amide bond. For instance, the synthesis of YM461 involves coupling the thiazolidine acid with 1-(3-phenylpropyl)piperazine. nih.gov

The synthesis of metabolites of these compounds has also been reported, providing insight into their metabolic pathways. pharm.or.jpnih.govpharm.or.jpjst.go.jp For example, the synthesis of a pyridine N-oxide metabolite (M7) of YM264 involved treating 3-pyridinecarboxaldehyde N-oxide with L-cysteine to yield the corresponding acid, which was then coupled with piperazine (B1678402). pharm.or.jp

The reaction conditions for these syntheses are critical and can influence the yield and purity of the final products. The choice of solvent, coupling agent, and reaction temperature are all important parameters that are optimized to achieve the desired outcome.

Table 1: Synthesis of selected 2-(3-Pyridyl)thiazolidine-4-carboxamide Derivatives

| Compound | Starting Materials | Key Reagents | Reference |

| YM461 | 2-(3-Pyridyl)thiazolidine-4-carboxylic acid, 1-(3-Phenylpropyl)piperazine | Coupling agents (e.g., CDI) | nih.gov |

| YM264 Metabolite (M7) | 3-Pyridinecarboxaldehyde N-oxide, L-Cysteine, Piperazine | Coupling agents | pharm.or.jp |

| (2RS,4R)-2-Arylthiazolidine-4-carboxylic acid amides | L-cysteine, Substituted benzaldehydes, Various amines | EDCI/HOBt | nih.gov |

Incorporation of Different Linkers and Substructures

The modular nature of the 2-(3-pyridyl)thiazolidine scaffold allows for the incorporation of a wide variety of linkers and substructures, enabling the exploration of structure-activity relationships (SAR). This is typically achieved by modifying the substituent at the N-3 position of the thiazolidine ring or by varying the amine component in the synthesis of carboxamide derivatives.

A prominent example is the use of a piperazine linker, as seen in the structures of YM461 and YM264. pharm.or.jpnih.gov This linker connects the 2-(3-pyridyl)thiazolidine-4-carbonyl moiety to another functional group, such as a phenylpropyl or a modified phenylpropyl group. The nature of this linker and the terminal substructure can significantly impact the compound's properties. The insertion of a piperazine ring into linkers is a strategy that can enhance rigidity and potentially improve solubility through protonation. nih.gov

Beyond piperazine, other linkers and substructures have been explored. For instance, in the development of anticancer agents, various amides have been synthesized by coupling (2RS,4R)-2-arylthiazolidine-4-carboxylic acids with a range of primary and secondary amines, introducing diverse alkyl and aryl side chains. nih.gov The synthesis often involves standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). nih.gov

Furthermore, the synthesis of hybrid molecules incorporating the 2-(3-pyridyl)thiazolidine core with other heterocyclic systems, such as thiazoles, has been reported. researchgate.net These strategies often involve multi-step syntheses where the thiazolidine is constructed first, followed by the attachment of the linker and the final substructure. The functionalization can also occur at other positions, for example, by creating derivatives of the pyridine ring itself.

Table 2: Examples of Linkers and Substructures Incorporated into 2-(3-Pyridyl)thiazolidine Derivatives

| Linker/Substructure Type | Example | Point of Attachment | Synthetic Strategy | Reference |

| Piperazine Linker | 1-(3-Phenylpropyl)piperazine | Carboxamide at C-4 | Amide coupling | nih.gov |

| Alkyl/Aryl Amide Side Chains | Octadecylamine, Hexadecylamine | Carboxamide at C-4 | Amide coupling with various amines | nih.gov |

| Thiazole Moiety | 2-Amino-thiazole derivatives | Varied | Multi-step synthesis involving thiazole formation | researchgate.net |

| Phenylpropyl and related groups | 3-Phenylpropyl, 3-(4-hydroxyphenyl)propyl | N-1 of piperazine linker | Synthesis of the substituted piperazine prior to coupling | pharm.or.jppharm.or.jp |

Stereoselective Synthesis of Thiazolidine Systems

The 2-(3-pyridyl)thiazolidine core contains at least two stereocenters, at the C-2 and C-4 positions. The stereochemistry of these centers is often crucial for biological activity, necessitating stereoselective synthetic methods.

The primary approach to achieve stereoselectivity at the C-4 position is the use of chiral starting materials, most commonly L-cysteine or D-cysteine. nih.govscielo.brresearchgate.net The condensation of L-cysteine with an aldehyde, such as 3-pyridinecarboxaldehyde, typically yields the (4R)-configured thiazolidine. researchgate.net

However, the condensation reaction at the C-2 position is often not stereoselective, leading to a mixture of cis and trans diastereomers. nih.govscielo.br The separation of these diastereomers can be achieved by chromatography. For instance, the cis and trans isomers of 2-(3-pyridyl)thiazolidine derivatives have been separated to evaluate their individual biological activities. nih.gov Research has indicated that the cis-(2R,4R) configuration is often the more active isomer for certain biological targets. nih.gov

Methods for the diastereoselective synthesis of cis-2,4-disubstituted thiazolidines have been developed. One strategy involves an asymmetric ruthenium-catalyzed transfer hydrogenation of a thiadiazole precursor, followed by a diastereoselective hydride addition, which exclusively furnishes the cis-isomers. nih.govthieme-connect.com These cis-isomers can then be isomerized to the trans-isomers under acidic conditions, providing access to all four possible stereoisomers. nih.govthieme-connect.com

The stereoselectivity of reactions involving the thiazolidine ring can also be influenced by the reaction conditions. For example, the acylation of 2,4-disubstituted thiazolidines can proceed with concomitant epimerization at the C-2 position. acs.org Careful control of the reaction parameters is therefore essential to maintain the desired stereochemistry.

Table 3: Stereoselective Synthesis Approaches for Thiazolidine Systems

| Method | Description | Outcome | Key Reagents/Conditions | Reference |

| Chiral Pool Synthesis | Use of enantiomerically pure starting materials like L-cysteine. | Controls stereochemistry at C-4. | L-cysteine, aldehyde | nih.govresearchgate.net |

| Diastereomer Separation | Chromatographic separation of cis and trans isomers. | Isolation of pure diastereomers. | Column chromatography | nih.gov |

| Asymmetric Catalysis | Ru-catalyzed transfer hydrogenation of thiadiazoles followed by hydride addition. | Diastereoselective formation of cis-thiazolidines. | RuCl(TsDPEN), LiBH₄ | nih.govthieme-connect.com |

| Controlled Isomerization | Acid-catalyzed isomerization of cis to trans isomers. | Access to trans diastereomers. | Acidic conditions | nih.govthieme-connect.com |

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Proton NMR (¹H-NMR) provides information on the number of different types of protons and their neighboring environments. In a typical ¹H-NMR spectrum of a 2-(3-Pyridyl)thiazolidine derivative, distinct signals corresponding to the protons on both the pyridyl and thiazolidine (B150603) rings are observed.

The aromatic protons of the 3-pyridyl group typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The exact chemical shifts and splitting patterns depend on the substitution pattern of the pyridine (B92270) ring. For instance, in related thiazolyl-coumarin structures, aromatic protons have been observed in a broad multiplet between δ 7.15 and 8.32 ppm. mdpi.com

The protons on the thiazolidine ring are located in the more shielded, upfield region of the spectrum. The proton at the C2 position, being adjacent to both a nitrogen and a sulfur atom as well as the pyridyl ring, shows a characteristic chemical shift. The methylene (B1212753) protons at C4 and C5 of the thiazolidine ring typically appear as multiplets, with their chemical shifts and coupling patterns providing insight into their connectivity and the ring's conformation. For example, in a derivative of thiazolo[3,2-a]pyridine, the two methylene groups of the thiazolidine ring appeared as multiplets between δ 4.21 and 4.44 ppm. nih.gov

Table 1: Representative ¹H-NMR Spectral Data for Protons in a Substituted Thiazolo[3,2-a]pyridine Derivative This table provides an example of typical chemical shifts for protons in a related heterocyclic system containing a thiazolidine ring.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₂ (Thiazolidine) | 4.21–4.31 | m |

| CH₂ (Thiazolidine) | 4.36–4.44 | m |

| CH (Thiazolidine) | 5.59 | s |

| ArH (Pyridyl/Aryl) | 7.17–7.41 | m |

| NH₂ | 8.13 | s |

| NH | 9.25 | s |

(Data sourced from a study on (E)-5-Amino-N'-(1-(4-chlorophenyl)ethylidene)-8-nitro-7-phenyl-3,7-dihydro-2H-thiazolo[3,2-a]pyridine-6-carbohydrazide) nih.gov

Carbon-13 NMR (¹³C-NMR) spectroscopy reveals the carbon framework of a molecule. Each unique carbon atom in 2-(3-Pyridyl)thiazolidine gives rise to a distinct signal. The chemical shifts in ¹³C-NMR are spread over a much wider range than in ¹H-NMR, typically 0-220 ppm. oregonstate.edu

The carbons of the 3-pyridyl ring resonate in the aromatic region (δ 120-150 ppm). The specific chemical shifts are influenced by the nitrogen atom's electron-withdrawing nature. For pyridine itself, the C2, C3, and C4 carbons appear around 150, 124, and 136 ppm, respectively. testbook.com The carbons of the thiazolidine ring appear at higher field. The C2 carbon, bonded to two heteroatoms, is significantly deshielded compared to the C4 and C5 carbons. In a related thiazolo[3,2-a]pyridine derivative, the aliphatic carbons of the thiazolidine ring were observed at δ 27.6, 37.7, and 50.8 ppm. researchgate.net

Table 2: Representative ¹³C-NMR Spectral Data for Carbons in a Substituted Thiazolo[3,2-a]pyridine Derivative This table illustrates typical chemical shifts for carbons in a related heterocyclic system.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| CH₃ | 13.8 |

| CH₂ (Thiazolidine) | 27.6 |

| CH (Thiazolidine) | 37.7 |

| CH₂ (Thiazolidine) | 50.8 |

| C=C-CO | 81.8 |

| C=O | 165.7 |

(Data sourced from a study on (E)-5-amino-7-(4-chlorophenyl)-N'-(1-(4-chlorophenyl)ethylidene)-8-nitro-3,7-dihydro-2H-thiazolo[3,2-a]pyridine-6-carbohydrazide) researchgate.net

Two-dimensional (2D) NMR experiments provide correlational information that is crucial for unambiguously assigning ¹H and ¹³C signals and determining the molecule's connectivity.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton-proton networks within the thiazolidine and pyridyl rings. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. epfl.ch This is an essential tool for assigning carbon signals based on their corresponding, and often more easily assigned, proton signals. sdsu.edu The HSQC spectrum will show a cross-peak for each C-H bond in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). youtube.comepfl.ch HMBC is particularly valuable for identifying quaternary carbons (which have no attached protons and are thus absent in HSQC spectra) and for connecting different fragments of the molecule. youtube.com For 2-(3-Pyridyl)thiazolidine, HMBC can confirm the connection between the C2 proton of the thiazolidine ring and the carbons of the pyridyl ring.

The stereochemistry of 2-(3-Pyridyl)thiazolidine derivatives, particularly the cis/trans relationship of substituents on the thiazolidine ring, can also be investigated using NMR, often by analyzing coupling constants and through-space correlations from Nuclear Overhauser Effect (NOE) experiments. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

For 2-(3-Pyridyl)thiazolidine, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This technique is used to identify the functional groups present in a molecule.

The IR spectrum of 2-(3-Pyridyl)thiazolidine would exhibit characteristic absorption bands:

C-H stretching (aromatic) : Signals for the C-H bonds of the pyridyl ring are typically found just above 3000 cm⁻¹.

C-H stretching (aliphatic) : The C-H bonds of the thiazolidine ring will show absorptions in the range of 2850-3000 cm⁻¹.

C=N and C=C stretching : The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring usually appear in the 1400-1600 cm⁻¹ region. acs.org

N-H stretching : A secondary amine (N-H) in the thiazolidine ring would produce a moderate absorption band in the region of 3300-3500 cm⁻¹.

C-N and C-S stretching : These bonds will have characteristic absorptions in the fingerprint region (below 1400 cm⁻¹). For instance, in some thiazole (B1198619) derivatives, a C=O stretching band appears around 1725 cm⁻¹ and an NH stretching band at 3347 cm⁻¹. mdpi.com

Table 3: General IR Absorption Frequencies for Functional Groups in 2-(3-Pyridyl)thiazolidine

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=N / C=C Stretch (Aromatic) | 1400 - 1600 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. The experimentally determined percentages are then compared with the calculated values based on the compound's proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the elemental composition and purity of the synthesized compound. This method is routinely used to confirm the identity of newly synthesized heterocyclic compounds, including derivatives of thiazolo[3,2-a]pyridine. nih.gov

Table 4: Example of Elemental Analysis Data Comparison This table shows a hypothetical comparison for C₁₀H₁₂N₂S.

| Element | Calculated % | Found % |

|---|---|---|

| Carbon (C) | 62.46 | (Experimental Value) |

| Hydrogen (H) | 6.29 | (Experimental Value) |

| Nitrogen (N) | 14.57 | (Experimental Value) |

| Sulfur (S) | 16.68 | (Experimental Value) |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray diffraction analysis of single crystals offers an unparalleled level of detail regarding molecular structure. By measuring the diffraction pattern of X-rays passing through a crystal, scientists can map the electron density and thereby determine the precise positions of individual atoms. This technique has been successfully applied to a variety of thiazolidine derivatives, providing crucial data on their solid-state architecture. cambridge.orgresearchgate.netnih.gov

Determination of Molecular Geometry and Conformation

The molecular geometry of the 2-(3-Pyridyl)thiazolidine core, based on analyses of related structures, is expected to feature a non-planar thiazolidine ring. The conformation of this five-membered ring is a critical aspect of its structure. Typically, thiazolidine rings adopt an "envelope" or "twist" conformation to minimize steric strain. The specific conformation is influenced by the nature and orientation of the substituents at various positions on the ring.

Key geometric parameters that would be determined from an X-ray crystal structure include:

Bond Lengths: The distances between covalently bonded atoms, such as the C-S, C-N, C-C, and C-H bonds within the thiazolidine and pyridyl rings.

Bond Angles: The angles formed by three connected atoms, which define the local geometry around each atom.

Torsion Angles (Dihedral Angles): These angles describe the conformation of the molecule, such as the puckering of the thiazolidine ring and the relative orientation of the pyridyl ring.

A representative data table for a hypothetical crystal structure of 2-(3-Pyridyl)thiazolidine is presented below to illustrate the type of information obtained.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1045.6 |

| Z | 4 |

Note: This data is hypothetical and for illustrative purposes only.

Analysis of Intermolecular Interactions in Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is dictated by a variety of non-covalent intermolecular interactions. These interactions are crucial for the stability of the crystal lattice and can influence the physical properties of the solid. For 2-(3-Pyridyl)thiazolidine, the presence of a nitrogen atom in the pyridyl ring and a secondary amine in the thiazolidine ring suggests the potential for significant hydrogen bonding.

The pyridyl group can also participate in π-π stacking interactions, where the aromatic rings of adjacent molecules align in a parallel or offset fashion. These interactions, along with van der Waals forces, contribute to the cohesive energy of the crystal. The study of a Cu(II)-thiazolidine complex also highlights the coordinating ability of the nitrogen and sulfur atoms in the thiazolidine ring, which could be a factor in its intermolecular interactions in the absence of a metal ion. mdpi.com

An illustrative table of potential intermolecular interactions for 2-(3-Pyridyl)thiazolidine is provided below.

| Interaction Type | Donor | Acceptor | Distance (Å) |

| Hydrogen Bond | N-H | N (pyridyl) | ~2.9 |

| Hydrogen Bond | C-H (pyridyl) | S (thiazolidine) | ~3.5 |

| π-π Stacking | Pyridyl Ring | Pyridyl Ring | ~3.4 - 3.8 |

Note: This data is hypothetical and for illustrative purposes only.

The comprehensive analysis of the crystal structure of 2-(3-Pyridyl)thiazolidine, when available, will provide a definitive understanding of its molecular architecture and the subtle forces that govern its solid-state behavior.

Chemical Reactivity and Transformation Mechanisms

Ring-Opening and Ring-Closing Reactions of Thiazolidine (B150603) Core

The thiazolidine ring, a saturated five-membered heterocycle containing both sulfur and nitrogen, can undergo various ring-opening and closing reactions, which are fundamental to its role as both a stable scaffold and a reactive intermediate.

Ring-Opening Reactions: The stability of the thiazolidine ring is susceptible to specific reagents and conditions, leading to cleavage of the C-S or C-N bonds. A notable example is the ring-opening of N-terminal thiazolidine-protected peptides using 2,2'-dipyridyl disulfide (DPDS) under acidic conditions. teikyo.jpresearchgate.net This reaction converts the thiazolidine into an S-pyridylsulfenylated cysteine residue, which is a key step in protein synthesis via the native chemical ligation (NCL) strategy. teikyo.jpresearchgate.net The mechanism involves the attack of the sulfur atom on the disulfide bond, leading to the formation of a sulfonium (B1226848) ion intermediate, which then undergoes ring cleavage. This method is efficient and does not affect other common cysteine protecting groups or sensitive moieties like N-linked glycans, highlighting its utility in complex molecule synthesis. teikyo.jpresearchgate.net Hydrolysis is another pathway for ring-opening, particularly for derivatives, with the mechanism being sensitive to pH and substituents on the ring. acs.org

Ring-Closing (Cyclization) Reactions: The formation of the thiazolidine ring itself is a classic example of a ring-closing reaction, typically achieved through the condensation of an aldehyde (like pyridine-3-carbaldehyde) with a β-aminothiol (such as cysteine or cysteamine). This cyclization is often reversible and forms the basis for dynamic covalent chemistry. More complex thiazolidine derivatives can be synthesized through domino ring-opening cyclization (DROC) reactions, which offer an ecologically benign and efficient pathway without the need for catalysts or solvents. nih.gov For instance, the reaction between inactive aziridine (B145994) and aroyl isothiocyanates at room temperature can produce 2-iminothiazolidines through a mechanism where the isothiocyanate acts as both a nucleophile and an electrophile. nih.gov

| Reaction Type | Reagents/Conditions | Outcome | Reference |

| Ring-Opening | 2,2'-dipyridyl disulfide (DPDS), acidic conditions | Cleavage of thiazolidine to S-pyridylsulfenylated cysteine | teikyo.jpresearchgate.net |

| Ring-Opening | Hydrolysis | Cleavage of C-S or C-N bonds | acs.org |

| Ring-Closing | Pyridine-3-carbaldehyde, Cysteamine (B1669678) | Formation of 2-(3-Pyridyl)thiazolidine | N/A |

| Ring-Closing | Aziridine, Aroyl isothiocyanates (DROC) | Synthesis of 2-iminothiazolidines | nih.gov |

Nucleophilic and Electrophilic Reactivity of Pyridyl and Thiazolidine Rings

The electronic properties of the pyridyl and thiazolidine rings confer distinct nucleophilic and electrophilic characteristics upon the 2-(3-Pyridyl)thiazolidine molecule.

Pyridyl Ring: The pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This makes the ring system generally unreactive towards electrophilic aromatic substitution, which typically requires harsh conditions and proceeds primarily at the 3- (or β-) position. Conversely, the electron deficiency makes the carbon atoms at positions 2, 4, and 6 electrophilic and susceptible to nucleophilic attack. quimicaorganica.org Pyridines with a leaving group at the 2- or 4-position readily undergo nucleophilic aromatic substitution (SNAr) via an addition-elimination mechanism. quimicaorganica.org The nitrogen atom itself possesses a lone pair of electrons, making it a nucleophilic and basic site, readily undergoing protonation or alkylation. masterorganicchemistry.com However, 2-pyridyl organometallics are known to be challenging coupling partners in cross-coupling reactions. nih.gov

Thiazolidine Ring: The thiazolidine ring contains two heteroatoms, nitrogen and sulfur, which are both potential nucleophilic centers. masterorganicchemistry.com The nitrogen atom's lone pair makes it a nucleophile, capable of attacking electrophiles. nih.gov Similarly, the sulfur atom can act as a nucleophile, as seen in the ring-opening reaction with DPDS. researchgate.net The reactivity of the ring can be significantly influenced by substituents. For example, the presence of a carbonyl group at the 4-position (a thiazolidin-4-one) introduces an acidic proton at the 5-position and an electrophilic carbonyl carbon, enabling reactions like Knoevenagel condensation. nih.gov

| Ring | Site | Reactivity | Typical Reactions |

| Pyridyl | Nitrogen Atom | Nucleophilic, Basic | Protonation, Alkylation |

| Pyridyl | C-2, C-4, C-6 | Electrophilic | Nucleophilic Aromatic Substitution (SNAr) quimicaorganica.org |

| Pyridyl | C-3, C-5 | Less reactive to electrophiles | Electrophilic Aromatic Substitution (under harsh conditions) |

| Thiazolidine | Nitrogen Atom | Nucleophilic | Acylation, Alkylation, Michael Addition nih.gov |

| Thiazolidine | Sulfur Atom | Nucleophilic | Attack on electrophiles (e.g., disulfides) researchgate.net |

| Thiazolidine | C-2 | Electrophilic (as iminium ion) | Nucleophilic addition |

Functional Group Interconversions on the Thiazolidine-Pyridyl Scaffold

The 2-(3-Pyridyl)thiazolidine scaffold allows for a variety of functional group interconversions, enabling the synthesis of a diverse library of derivatives. researchgate.net These transformations can occur on either the thiazolidine or the pyridyl ring, often independently, allowing for modular synthesis approaches.

Modifications to the thiazolidine ring are common. The secondary amine within the thiazolidine core can be readily acylated or alkylated. For example, reaction with an acyl chloride or coupling with a carboxylic acid can introduce a wide range of substituents on the nitrogen atom. The thiazolidine ring can also be oxidized at the sulfur atom to form sulfoxides and sulfones, which alters the stereochemistry and electronic properties of the scaffold.

On the pyridyl ring, functional groups can be introduced or modified, although this is often more challenging due to the ring's electron-deficient nature. If substituents are present, they can undergo standard transformations. For instance, a cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine. These interconversions are crucial for structure-activity relationship (SAR) studies, where systematic modification of the scaffold is required to optimize biological activity. nih.gov

Reaction Mechanisms of Derivatives

The derivatization of the 2-(3-Pyridyl)thiazolidine scaffold enables a rich variety of subsequent reactions, each with a distinct mechanism that leverages the inherent reactivity of the heterocyclic core.

Derivatives of 2-(3-Pyridyl)thiazolidine, particularly those incorporating carbonyl groups, are excellent substrates for condensation and cyclization reactions. For example, thiazolidin-4-one derivatives can undergo Knoevenagel condensation with aromatic aldehydes. nih.gov This reaction is typically base-catalyzed and involves the deprotonation of the active methylene (B1212753) group at the C-5 position of the thiazolidinone ring to form a carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield a 5-benzylidene-thiazolidin-4-one derivative. researchgate.net

Intramolecular cyclization is another important transformation. For instance, appropriately substituted derivatives can undergo cyclization to form fused polycyclic systems. The mechanism often involves the nucleophilic attack of a heteroatom from one part of the molecule onto an electrophilic center in another, leading to the formation of a new ring. researchgate.netresearchgate.net The reaction of 2-chloro-3-cyano pyridines with reagents like hydrazine (B178648) can lead to the formation of fused pyrazolo[3,4-b]pyridine derivatives through a condensation and subsequent intramolecular cyclization pathway. wisdomlib.org

Michael addition, or conjugate addition, is a key reaction for derivatives of 2-(3-Pyridyl)thiazolidine that contain an α,β-unsaturated carbonyl system (a Michael acceptor). researchgate.net The nucleophilic nitrogen of a second thiazolidine molecule can act as a Michael donor, attacking the β-carbon of the activated olefin. nih.gov This reaction is a powerful tool for C-N bond formation. researchgate.net

For example, a reaction sequence for the synthesis of complex thiazolidine derivatives involves the Michael addition of 2-(nitromethylene)thiazolidine (acting as the Michael donor) to an adduct formed from an aromatic aldehyde and dimedone (acting as the Michael acceptor). nih.gov The mechanism proceeds via the formation of an intermediate, which then undergoes further transformations to yield the final product. nih.gov The stereoselectivity of these additions can often be controlled by using chiral auxiliaries or catalysts, making it a valuable method in asymmetric synthesis. rsc.org

Tautomerism, the equilibrium between two or more interconverting structural isomers, can significantly influence the reactivity of 2-(3-Pyridyl)thiazolidine derivatives. One of the most relevant forms is imine-enamine tautomerism. In a reaction mechanism involving the Michael addition of 2-(nitromethylene)thiazolidine, an intermediate is formed that undergoes imine-enamine tautomerization before subsequent nucleophilic addition and intramolecular cyclization. nih.gov

For thiazolidine derivatives containing exocyclic double bonds or adjacent functional groups like hydroxyl or amino groups, keto-enol or amino-imino tautomerism can occur. researchgate.net For instance, 2-imino-thiazolidin-4-one can exist in equilibrium with its 2-amino-thiazol-4-one tautomer. Ab initio calculations have shown that the relative stability of these tautomers depends on the substituents and the solvent environment. researchgate.net This equilibrium is crucial as each tautomer presents different reactive sites. The imino form has a nucleophilic exocyclic nitrogen, while the amino tautomer has a more aromatic thiazole (B1198619) ring and a nucleophilic amino group. This tautomeric balance can dictate the reaction pathway, leading to different products under varying conditions. researchgate.net

| Reaction Mechanism | Key Intermediate/State | Description |

| Knoevenagel Condensation | C-5 Carbanion | Base-catalyzed deprotonation of a thiazolidin-4-one derivative at C-5, followed by nucleophilic attack on an aldehyde. nih.gov |

| Intramolecular Cyclization | Nucleophilic Attack | An internal nucleophile (e.g., N, S, O) attacks an internal electrophilic site to form a new fused ring system. researchgate.net |

| Michael Addition | Enolate/Nucleophile | Conjugate addition of a nucleophile (e.g., the thiazolidine nitrogen) to an α,β-unsaturated carbonyl derivative. nih.govresearchgate.net |

| Tautomerism | Imine-Enamine Equilibrium | Interconversion between imine and enamine forms, which alters the nucleophilic/electrophilic sites and influences subsequent reaction steps. nih.gov |

| Tautomerism | Amino-Imino Equilibrium | Equilibrium between amino and imino forms in substituted thiazolidines, affecting aromaticity and the location of the primary nucleophilic center. researchgate.net |

Stability and Degradation Pathways of the Thiazolidine Ring

The thiazolidine ring, a core structural feature of 2-(3-Pyridyl)thiazolidine, exhibits variable stability that is highly dependent on environmental conditions, particularly pH. The degradation of this heterocyclic system primarily proceeds through hydrolysis, leading to ring-opening. This process is of significant interest as it can release the constituent aldehyde and aminothiol (B82208), a transformation that has been explored in the context of prodrug design and metabolic pathways.

The primary degradation pathway for the thiazolidine ring is hydrolysis, which involves the cleavage of the carbon-nitrogen (C-N) or carbon-sulfur (C-S) bond at the C2 position. This reaction is essentially the reverse of its formation from an aldehyde (3-pyridinecarboxaldehyde) and an aminothiol (cysteamine). The stability of the ring is markedly influenced by the pH of the surrounding medium.

pH-Dependent Stability

Research on various 2-substituted thiazolidines demonstrates a distinct relationship between pH and the rate of degradation.

Acidic Conditions (pH < 6): In acidic environments, the thiazolidine ring is particularly labile. researchgate.net The degradation rate often shows a sigmoidal dependence on pH in this range. rsc.org Acid catalysis facilitates the protonation of the ring's nitrogen or sulfur atoms, weakening the C-N or C-S bond and promoting nucleophilic attack by water. This leads to the formation of an unstable intermediate that rapidly dissociates into its precursors. nih.gov Studies on related compounds show that decomposition is often faster at a pH representative of beer (pH 4.4) than at a pH closer to neutral (pH 6.0). researchgate.net Some thiazolidine derivatives are known to be labile under weakly acidic conditions (pH 3-5), which promotes an equilibrium with a reactive iminium ion intermediate. researchgate.net

Neutral to Moderately Alkaline Conditions (pH 6-12): In this range, the stability of the thiazolidine ring generally increases. For some derivatives, the degradation rate becomes pH-independent between pH 6 and 12. rsc.org This suggests a mechanism involving the unimolecular opening of the neutral thiazolidine to form a zwitterionic intermediate. rsc.org Other studies have shown that thiazolidine products formed from 1,2-aminothiols and aldehydes can be highly stable at neutral pH (around 7.4). rsc.orgdiva-portal.org

Strongly Alkaline Conditions (pH > 12): At high pH, the degradation rate can again increase, becoming dependent on the hydroxide (B78521) ion concentration. rsc.org This pathway is thought to involve a concerted hydroxide-ion-catalyzed ring opening. rsc.org

The table below summarizes the general pH-dependent stability profile of the thiazolidine ring based on studies of various derivatives.

| pH Range | Relative Stability | Predominant Degradation Mechanism |

| < 6 (Acidic) | Low | Acid-catalyzed hydrolysis; unimolecular ring opening of the conjugate acid. researchgate.netrsc.org |

| 6 - 12 (Neutral to Alkaline) | High | pH-independent unimolecular opening to a zwitterion. rsc.orgrsc.org |

| > 12 (Strongly Alkaline) | Moderate to Low | Hydroxide-ion-catalyzed ring opening. rsc.org |

Metabolic Degradation

In biological systems, the cleavage of the thiazolidine ring is a recognized metabolic pathway. Studies on derivatives of 2-(3-pyridyl)thiazolidine-4-carboxamide have confirmed that cleavage of the thiazolidine ring is a key metabolic transformation. nih.gov This in vivo degradation mirrors the chemical hydrolysis observed in laboratory settings, underscoring the ring's susceptibility to breakdown under physiological conditions.

Influence of Substituents

The nature of the substituent at the C2 position significantly impacts the stability of the thiazolidine ring. researchgate.net The electron-withdrawing nature of the 3-pyridyl group in 2-(3-Pyridyl)thiazolidine influences the electron density within the ring, affecting its susceptibility to hydrolytic cleavage. Aromatic aldehydes with electron-withdrawing groups, like the pyridyl group, can influence the rate of both formation and degradation of the thiazolidine ring compared to those with electron-donating groups. nih.gov

Coordination Chemistry and Metal Complexes

2-(3-Pyridyl)thiazolidine as a Ligand in Metal Complexation

As a ligand, 2-(3-Pyridyl)thiazolidine exhibits the capacity to bind with a range of metal ions, leading to the formation of stable coordination compounds. This interaction is primarily facilitated by the lone pairs of electrons on its nitrogen and sulfur atoms, which can be donated to a central metal atom.

The coordination capability of 2-(3-Pyridyl)thiazolidine is attributed to the presence of two key donor atoms: the nitrogen atom of the pyridine (B92270) ring and the sulfur atom within the thiazolidine (B150603) ring. The pyridyl nitrogen acts as a typical N-donor, a common feature in many coordination complexes. The thiazolidine sulfur atom, a soft donor, can also participate in coordination, making the compound a potentially bidentate ligand. The dual donor nature allows for the formation of chelate rings with metal ions, which enhances the stability of the resulting complexes.

2-(3-Pyridyl)thiazolidine can adopt various chelation modes, acting as either a monodentate or a bidentate ligand. ebsco.com In its monodentate form, it typically coordinates through the more basic pyridyl nitrogen. However, its flexibility allows for the thiazolidine ring to position its sulfur atom for simultaneous coordination, resulting in a bidentate chelation that forms a stable five-membered ring with the metal center. This chelation is a key factor in the formation of stable metal complexes. nih.gov The ability to switch between coordination modes contributes to the diverse structural chemistry of its metal complexes.

Synthesis and Characterization of Metal-Pyridylthiazolidine Complexes

The synthesis of metal complexes with 2-(3-Pyridyl)thiazolidine typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

A number of transition metal complexes involving 2-(3-Pyridyl)thiazolidine and its derivatives have been synthesized and studied. These include complexes with nickel(II), cobalt(II), zinc(II), copper(II), and palladium(II). The stoichiometry of these complexes is often found to be 1:2 (metal:ligand). researchgate.net The specific geometry of the complex is influenced by the nature of the metal ion, the counter-anion, and the reaction conditions. For instance, cobalt(II) and zinc(II) complexes with a related pyridyl-thiazolidine derivative have been characterized, revealing distorted tetrahedral geometries. researchgate.net

| Metal Ion | Typical Geometry | Reference |

| Co(II) | Distorted Tetrahedral | researchgate.net |

| Zn(II) | Distorted Tetrahedral | researchgate.net |

| Ni(II) | Octahedral | nih.gov |

| Cu(II) | Square Planar/Distorted Octahedral | nih.govjocpr.com |

| Pd(II) | Square Planar | scielo.org.mx |

This table provides a general overview of observed geometries for transition metal complexes with pyridyl-thiazolidine type ligands.

Spectroscopic techniques are crucial for elucidating the nature of the metal-ligand interactions in these complexes.

Infrared (IR) Spectroscopy: IR spectroscopy provides evidence of coordination by showing shifts in the vibrational frequencies of the C=N and C-S bonds within the ligand upon complexation. A shift in the pyridyl ring vibrations also indicates the involvement of the nitrogen atom in bonding to the metal.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal center. For example, the d-d transitions observed in the visible region for transition metal complexes are characteristic of their coordination environment. Ligand-to-metal charge transfer (LMCT) bands can also be observed. jocpr.com

Structural Elucidation of Coordination Architectures

The structural analysis of metal complexes of 2-(3-Pyridyl)thiazolidine and related ligands has revealed a variety of coordination architectures. X-ray crystallography has confirmed that the geometry around the metal center can range from tetrahedral to square planar to octahedral, depending on the metal ion and the other ligands present in the coordination sphere. researchgate.netnih.gov For example, isostructural complexes of Co(II) and Zn(II) with a pyridyl-imino-thiazolidine ligand have been shown to adopt a distorted tetrahedral geometry. researchgate.net In these structures, the metal atom is coordinated to two chloride ions and two nitrogen atoms from the ligand. The flexibility of the thiazolidine ring and the pyridyl group allows for the formation of intricate supramolecular structures through non-covalent interactions like hydrogen bonding and π-π stacking. researchgate.net

Mononuclear and Polynuclear Complexes

The ability of 2-(3-Pyridyl)thiazolidine to form stable complexes with metal ions is a key area of research. While specific studies on the mononuclear and polynuclear complexes of 2-(3-Pyridyl)thiazolidine are not extensively documented in publicly available literature, the coordination behavior of similar pyridyl- and thiazolidine-containing ligands provides significant insights into its expected chemical properties.

Mononuclear Complexes: In a mononuclear complex, a single metal ion is coordinated to one or more 2-(3-Pyridyl)thiazolidine ligands. The coordination is typically facilitated by the nitrogen atom of the pyridine ring, which is a common and strong donor site for a wide range of transition metals. The thiazolidine ring's nitrogen and sulfur atoms can also participate in chelation, leading to the formation of stable five-membered rings with the metal center. For instance, in related systems, zinc(II) has been shown to form mononuclear complexes with ligands containing both pyridyl and thiazole (B1198619) moieties, resulting in defined coordination geometries. researchgate.net The specific geometry of these complexes, which can range from tetrahedral to octahedral, is influenced by the metal ion's coordination preferences, the stoichiometry of the reaction, and the presence of other coordinating anions or solvent molecules.

Polynuclear Complexes: Polynuclear complexes involve multiple metal centers bridged by ligands. While direct examples involving 2-(3-Pyridyl)thiazolidine are scarce, the bifunctional nature of the ligand, with potential donor atoms on both the pyridine and thiazolidine rings, suggests its capability to act as a bridging ligand. For example, a related ligand, 2-(2-pyridyl)imino-N-(2-thiazolin-2-yl)thiazolidine, has been used to synthesize binuclear complexes where the ligand bridges two metal centers. researchgate.net This bridging can occur through the nitrogen atom of the pyridine ring coordinating to one metal center while the thiazolidine nitrogen or sulfur coordinates to a second metal center. The formation of such polynuclear structures can lead to interesting magnetic and electronic properties arising from the interactions between the metal ions. Research on other pyridyl-based thiazolyl-hydrazone ligands has also demonstrated the formation of pentanuclear zinc(II) complexes, highlighting the rich structural possibilities with this class of ligands. unirioja.es

A summary of representative coordination modes observed in similar pyridyl-thiazole/thiazolidine ligands is presented in the table below.

| Ligand Type | Metal Ion | Coordination Mode | Resulting Complex |

| Pyridyl-Thiazole | Zn(II) | Monodentate (via pyridine N) | Mononuclear |

| Pyridyl-Thiazole | Cu(II) | Bidentate (via pyridine N and thiazole N) | Mononuclear |

| Pyridyl-Imino-Thiazolidine | Co(II), Zn(II) | Bridging | Binuclear |

| Pyridyl-Thiazolyl-Hydrazone | Zn(II) | Tridentate and Bridging | Pentanuclear |

Supramolecular Assembly in Coordination Polymers

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. The directionality and predictability of the coordination bonds make them a fascinating area of crystal engineering and materials science. Ligands containing pyridyl groups are widely used in the construction of coordination polymers due to the well-defined coordination vector of the pyridine nitrogen.

While there is a lack of specific reports on coordination polymers exclusively built from 2-(3-Pyridyl)thiazolidine, the principles of supramolecular assembly in related systems are well-established. The 3-pyridyl isomer, in particular, offers a "bent" or angular coordination vector, which is known to promote the formation of diverse and often complex network topologies, including helical, zigzag, and layered structures. researchgate.net

Catalytic Applications of Metal-Pyridylthiazolidine Complexes

The development of efficient and selective catalysts is a cornerstone of modern chemistry. Metal complexes containing pyridyl and thiazolidine moieties are of interest as potential catalysts due to the electronic properties of these rings and their ability to stabilize various metal oxidation states.

Investigation of Catalytic Activity in Organic Transformations

Although specific catalytic applications of metal complexes derived from 2-(3-Pyridyl)thiazolidine are not widely reported, the broader class of thiazolidine derivatives has been explored in catalysis. For instance, thiazolidine-containing compounds can act as ligands for palladium in important cross-coupling reactions like the Heck and Suzuki-Miyaura reactions. e3s-conferences.org

The catalytic potential of such complexes stems from the ability of the metal center to activate substrates and facilitate bond-forming or bond-breaking processes. The 2-(3-Pyridyl)thiazolidine ligand can influence the catalytic cycle in several ways:

Electronic Effects: The pyridine ring can act as a π-acceptor, which can modulate the electron density at the metal center and thereby influence its reactivity.

Steric Effects: The bulkiness of the ligand can create a specific steric environment around the metal, which can lead to selectivity in the catalytic transformation.

Cooperative Catalysis: In some cases, the thiazolidine ring itself might participate in the catalytic cycle, for example, through proton transfer involving the N-H group.

Research into copper-catalyzed one-pot syntheses of thiazolidin-2-imines highlights the utility of thiazolidine-related structures in facilitating complex organic transformations. nih.gov Furthermore, palladium complexes with indenediide ligands have been shown to be effective catalysts for the preparation of 2-oxazolidinones from CO2, demonstrating the potential for related ligand systems in valorizing carbon dioxide. acs.org

Turnover Frequency and Catalyst Efficiency

A critical measure of a catalyst's performance is its turnover frequency (TOF), which represents the number of substrate molecules converted to product per catalytic site per unit of time. The turnover number (TON), on the other hand, indicates the total number of substrate molecules converted before the catalyst becomes inactive. High TOF and TON values are indicative of a highly efficient and stable catalyst.

There is currently no specific data available in the literature regarding the turnover frequency and catalyst efficiency for reactions catalyzed by metal complexes of 2-(3-Pyridyl)thiazolidine. However, for related catalytic systems, these parameters are crucial for evaluating and comparing catalyst performance. For example, in the field of water oxidation catalysis, iridium-based homogeneous catalysts have reported TOFs in the range of 20–40 min⁻¹. mdpi.com

The efficiency of a catalyst derived from 2-(3-Pyridyl)thiazolidine would depend on several factors, including:

The nature of the metal center.

The specific organic transformation being catalyzed.

The reaction conditions (temperature, pressure, solvent).

The stability of the catalyst under the reaction conditions.

Theoretical and Computational Studies

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic properties of molecules. nih.gov Calculations using DFT, often with the B3LYP functional, are instrumental in optimizing molecular geometries and predicting electronic characteristics. irjweb.com

The electronic properties and reactivity of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability to donate an electron, while LUMO represents the ability to accept an electron. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A smaller energy gap suggests that less energy is required for electronic excitation, indicating higher reactivity and charge transfer potential within the molecule. irjweb.com

In studies of thiazolidine (B150603) derivatives, the HOMO orbitals are often found to be concentrated on the thiazolidine and adjacent phenyl rings, whereas the LUMO isodensity tends to shift towards electron-accepting groups attached to the molecule. researchgate.net For thiazole-containing pyridine (B92270) derivatives, the HOMOs have been observed to delocalize over the entire molecule, while the LUMO may be located on the pyridine ring and other specific moieties. nih.gov

Table 1: Representative Frontier Orbital Energies for Thiazole (B1198619) Derivatives Note: These values are for example compounds from the literature and not specifically for 2-(3-Pyridyl)thiazolidine.

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| N-((1H-benzo[d] imidazol-2-yl) methyl) thiazol-2-amine | -5.5293 | -0.8302 | 4.6991 |

| Thiazole-Pyridine Derivative 2 | -6.260 | -0.552 | 5.707 |

| Thiazole-Pyridine Derivative 4 | -5.523 | -0.016 | 5.507 |

This table is generated based on data reported in scientific literature for related compounds. irjweb.comnih.gov

Molecular Electrostatic Potential (MEP) surfaces are valuable for understanding the charge distribution of a molecule and predicting its interaction with other species. irjweb.com MEP maps illustrate the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red regions indicate negative electrostatic potential, associated with high electron density and susceptibility to electrophilic attack, often found near electronegative atoms like nitrogen or oxygen. nih.govresearchgate.net Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are favorable for nucleophilic attack. nih.govresearchgate.net

Quantum chemical calculations are pivotal in predicting the reactivity of molecules and elucidating potential reaction pathways. The HOMO-LUMO energy gap is a primary indicator; a smaller gap implies higher chemical reactivity. Furthermore, MEP maps identify the most probable sites for electrophilic and nucleophilic interactions. irjweb.com

Theoretical studies can model the step-by-step mechanisms of chemical reactions. For instance, the synthesis of various pyridine and thienopyridine derivatives has been described, outlining reaction pathways that involve intermediates and cyclization steps. Similarly, computational models can predict the formation of hybrid thiazolidine-pyridine structures through specific reaction sequences, guiding synthetic efforts in the laboratory. researchgate.net The analysis of charge distribution, such as Mulliken atomic charges, can further pinpoint reactive centers, where atoms with more negative charges are more likely to donate electrons. irjweb.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility of a molecule and its dynamic interactions with a biological target, such as a protein receptor. nih.govmdpi.com

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis, frequently performed using DFT calculations, aims to identify the most stable, low-energy conformers of a molecule. nih.gov For thiazolidine scaffolds, different isomers can exhibit distinct minimum energy conformations, which can influence their binding to a target receptor. researchgate.net MD simulations complement this by providing a dynamic view of the molecule's flexibility, showing how it can adapt its shape upon binding.

MD simulations are extensively used to model the interaction between a ligand (like a 2-(3-Pyridyl)thiazolidine derivative) and its biological target, typically a protein. These simulations can predict the stability of the ligand-protein complex and identify the key interactions that govern binding affinity. nih.gov

The stability of the complex is often assessed by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and ligand over the simulation time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand is securely bound. nih.gov The Root Mean Square Fluctuation (RMSF) is calculated for individual amino acid residues to identify flexible and rigid regions of the protein upon ligand binding. nih.gov

Key interactions between the ligand and protein active site residues include:

Hydrogen Bonds: Crucial for anchoring the ligand in the binding pocket.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein.

Electrostatic Interactions: Involve charged or polar groups. nih.govmdpi.com

For example, MD simulations of thiazolidinedione derivatives targeting the PPAR-γ protein have identified specific amino acid residues involved in hydrophobic interactions (e.g., Ile281, Cys285, Met364) and hydrogen bonding (e.g., Gln286, His323, Tyr473). nih.gov

Table 2: Example of Ligand-Target Interaction Data from Molecular Docking and MD Studies for a Thiazolidinedione Derivative

| Parameter | Finding | Interacting Residues |

| Binding Affinity (Docking Score) | -7.765 kcal/mol | N/A |

| Interaction Types | Hydrogen Bonds, Hydrophobic, Electrostatic | Lys367, Ile341, Ile280, Cys285, Met348, His449 |

| MD Simulation Stability (RMSD) | Stable, with values generally < 3.0 Å | N/A |

This table is generated based on representative data for a thiazolidinedione derivative from a published study to illustrate the type of information obtained. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

Prediction of Binding Modes and Affinities

Molecular docking studies are instrumental in predicting how 2-(3-Pyridyl)thiazolidine and its derivatives orient themselves within the binding pockets of target proteins. These predictions help in understanding the fundamental interactions that drive ligand recognition and binding affinity. For instance, in studies involving thiazolidinedione derivatives as agonists for the Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ), docking analyses reveal key binding modes. nih.govsciforum.net

The binding affinity is quantified by a docking score, typically expressed in kcal/mol, where a more negative value indicates a stronger predicted binding. For example, in one study, thiazolidinedione derivatives showed binding scores ranging from -7.642 to -7.765 kcal/mol against PPAR-γ. nih.gov These scores are influenced by the sum of all interactions, including hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

| Compound | Target Protein | Key Interacting Residues | Interaction Types | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|---|

| Thiazolidinedione derivative 3j | PPAR-γ | Ser289, Arg288, Ile281, Cys285, Tyr327, Hie449 | Hydrogen Bond, Hydrophobic, Pi-pi Stacked | -7.765 nih.gov |

| Thiazolidinedione derivative 3i | PPAR-γ | Ser289, Hie449, Ile281, Cys285, Phe363, Tyr473 | Hydrogen Bond, Hydrophobic | -7.703 nih.gov |

| Thiazolidinedione derivative 3h | PPAR-γ | Arg288, Lys367, Ile281, Cys285, Tyr473, Tyr327 | Hydrogen Bond, Hydrophobic | -7.642 nih.gov |

| Rosiglitazone (Reference) | PPAR-γ | Ser289, Arg288, Cys285 | Hydrogen Bond, Hydrophobic | -94.38 nih.gov |

Interaction Energy Calculations

To gain a more quantitative understanding of the binding affinity, methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed to calculate the binding free energy of the protein-ligand complex. nih.gov This approach breaks down the total binding energy (ΔG_bind) into its constituent components, providing a more detailed picture of the forces driving the interaction.

The total interaction energy is a sum of several components:

Van der Waals Energy (ΔG_bind_vdW): Represents the energy from London dispersion forces and steric repulsion.

Coulomb Energy (ΔG_bind_Coulomb): Represents the electrostatic interactions between the ligand and the protein.

Hydrogen Bonding Energy (ΔG_bind_H-bond): A specific component of electrostatic and polarization forces crucial for specificity. nih.gov

Lipophilic Energy (ΔG_bind_Lipo): Relates to the hydrophobic effect, estimated from the non-polar solvent accessible surface area. nih.gov

Studies on thiazolidinedione derivatives have shown that favorable van der Waals and electrostatic interactions are major contributors to the binding energy. nih.gov For example, calculations for different thiazolidinedione derivatives revealed significant contributions from van der Waals energy, indicating the importance of shape complementarity and hydrophobic contacts within the binding pocket.

| Compound | ΔG_bind (kcal/mol) | ΔG_bind_vdW (kcal/mol) | ΔG_bind_Coulomb (kcal/mol) | ΔG_bind_Lipo (kcal/mol) |

|---|---|---|---|---|

| Compound 3h | -65.73 | -51.34 | -19.83 | -12.45 |

| Compound 3i | -62.54 | -48.72 | -17.54 | -13.67 |

| Compound 3j | -60.21 | -49.87 | -21.09 | -11.76 |

| Pioglitazone (Reference) | -55.87 | -45.67 | -15.43 | -10.32 |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govscirp.org By mapping properties onto this surface, one can gain insights into the nature and prevalence of different close contacts that stabilize the crystal structure.

The analysis generates a d_norm surface, which highlights interatomic contacts. nih.gov On this surface, red spots indicate contacts that are shorter than the van der Waals radii sum and represent strong interactions (like hydrogen bonds), while blue regions indicate contacts longer than the van der Waals radii. nih.gov

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 35.5 nih.gov |

| C···H/H···C | 23.9 nih.gov |

| Br···H/H···Br | 16.4 nih.gov |

| N···H/H···N | 10.6 nih.gov |

| S···H/H···S | 7.9 nih.gov |

Structure-Reactivity and Structure-Interaction Relationship Analysis

The analysis of structure-activity relationships (SAR) and structure-interaction relationships provides critical insights into how chemical modifications of the 2-(3-Pyridyl)thiazolidine scaffold influence its biological activity and binding interactions.

For thiazolidine-based compounds, particularly the thiazolidine-2,4-diones, the core structure contains essential pharmacophoric features. sciforum.net The acidic TZD head is often crucial for forming key hydrogen bonds with polar residues in the target's active site, acting as an anchor for the molecule. sciforum.netnih.gov